Deoxypeganine, also known as desoxypeganine, is a naturally occurring alkaloid primarily found in the plant Peganum harmala (family Zygophyllaceae). [, ] It belongs to the quinazoline class of alkaloids. [] Deoxypeganine has gained considerable attention in scientific research due to its diverse biological activities. This analysis will focus solely on the scientific aspects of deoxypeganine, excluding any information related to drug use, dosage, or potential side effects.
The primary source of deoxypeganine is Peganum harmala, which is traditionally used in various cultures for its psychoactive properties. The plant contains several alkaloids, with deoxypeganine being one of the significant components. Additionally, synthetic routes have been developed to produce deoxypeganine in the laboratory, enhancing its availability for research and potential therapeutic applications .
Deoxypeganine is classified under the category of alkaloids, specifically within the quinazoline family. Alkaloids are nitrogen-containing compounds that often exhibit significant biological activity, making them important in medicinal chemistry.
Deoxypeganine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The main synthetic pathway involves a cyclocondensation reaction using isatoic anhydride and 2-pyrrolidone under controlled temperature conditions.
The molecular structure of deoxypeganine features a fused quinazoline ring system. Its chemical formula is , indicating it contains two nitrogen atoms within its structure.
This structure contributes to its biological activity and interaction with various biological targets.
Deoxypeganine undergoes various chemical reactions, including bromination and nitration. For instance, reactions with N-bromosuccinimide can yield brominated derivatives, while nitrating mixtures can introduce nitro groups into the molecule .
These reactions are essential for synthesizing derivatives that may possess enhanced pharmacological properties.
Further studies are required to clarify its precise mechanisms and therapeutic potential.
These properties are crucial for handling and utilizing deoxypeganine in laboratory settings.
Deoxypeganine has several scientific uses, primarily in pharmacological research:
The historical narrative of deoxypeganine is intrinsically linked to the ethnopharmacological use of Peganum harmala (Syrian rue or harmal), a plant deeply rooted in traditional medicine across North Africa, the Mediterranean, Middle East, and Asia. Indigenous systems employed this plant for treating diverse conditions including asthma, rheumatism, colic, and malaria, while also recognizing its abortifacient and psychoactive properties [4]. Scientific interest in its alkaloid components intensified during the mid-20th century, leading to the isolation and characterization of numerous bioactive constituents.
Deoxypeganine was first isolated from Peganum harmala seeds in the 1950s-1960s alongside its structural analogue peganine (vasicine). Initial research focused primarily on the more abundant peganine, but deoxypeganine gradually gained recognition as a distinct pharmacologically significant component. The compound was subsequently identified in other plant species within the Zygophyllaceae and Nitrariaceae families, confirming its wider botanical distribution. Early pharmacological screening quickly revealed that deoxypeganine possessed a unique biological profile distinct from other quinazoline alkaloids, particularly regarding its central nervous system effects, spurring further chemical and pharmacological investigations [2] [4].
Deoxypeganine belongs to the quinazoline alkaloid class, specifically classified as a 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline. Its structure features a fused bicyclic system comprising a quinazoline moiety (a benzene ring fused with a pyrimidine ring) linked to a saturated pyrrolidine ring. This specific ring fusion and saturation pattern critically influences its three-dimensional conformation, reactivity, and biological interactions [3] [6].
Deoxypeganine possesses the molecular formula C₁₁H₁₂N₂, corresponding to a molecular weight of 172.23 g/mol. Its systematic IUPAC name is (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol, clearly defining the ring system, the saturation, and the stereochemistry at carbon 3. The CAS registry number assigned to deoxypeganine is 495-59-0, providing a unique identifier for chemical databases and regulatory purposes [3] [6].
Table 1: Fundamental Chemical Identifiers of Deoxypeganine
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂ |
Average Molecular Mass | 172.23 g/mol |
Monoisotopic Mass | 172.100048 Da |
IUPAC Name | (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol |
CAS Registry Number | 495-59-0 |
Canonical SMILES | C=12N(CC=3C(N1)=CC=CC3)CCC2 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into deoxypeganine's structure. Key proton (¹H) and carbon (¹³C) NMR signals are characteristic of its tetrahydropyrroloquinazoline skeleton, including signals for the benzenoid protons, the methylene and methine protons of the saturated rings, and the chiral methine proton adjacent to the hydroxyl group [4].
Table 2: Key NMR Spectral Data for Deoxypeganine (Representative)
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | ~5.0 - 5.5 (m) | H-3 (Chiral Methine) |
¹H | ~3.0 - 4.5 (m) | Methylene Protons (H-1, H-2, H-9) |
¹H | ~6.7 - 8.2 (m) | Aromatic Protons (H-4 to H-7) |
¹³C | ~55 - 65 | C-3 (Chiral Carbon) |
¹³C | ~45 - 55 | Methylene Carbons (C-1, C-2, C-9) |
¹³C | ~110 - 150 | Aromatic Carbons (C-4a, C-4 to C-8a) |
Deoxypeganine is a core structural member of the quinazoline alkaloid family found predominantly in the Peganum genus. Its most direct structural relative is peganine (vasicine), differing solely by the absence of the hydroxyl group at position 3. While peganine features a hydroxyl substituent at C-3, deoxypeganine possesses only a hydrogen atom at this position, making it a deoxy derivative – hence its name [1] [4]. This seemingly minor structural difference significantly impacts their physicochemical properties (e.g., polarity, hydrogen-bonding capacity) and biological activities.
The quinazoline alkaloids in Peganum harmala, including deoxypeganine, peganine, and the novel peganine β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside (a glycosylated derivative of peganine), exhibit distinct distribution patterns within the plant. While peganine and its glycoside dominate in seeds and flowers, deoxypeganine is particularly abundant in the immature and green fruits of the plant. This compartmentalization suggests potential differences in their biosynthetic regulation or ecological roles within the plant [1]. Structurally, all these alkaloids share the fundamental tetrahydropyrroloquinazoline core, with variations occurring at C-3 (hydroxyl in peganine vs. hydrogen in deoxypeganine) or via glycosylation (peganine diglycoside).
The primary natural source of deoxypeganine is the perennial herb Peganum harmala L. (Zygophyllaceae). This plant thrives in arid and semi-arid regions, native to a broad area encompassing North Africa, the Mediterranean basin, the Middle East, Pakistan, India, and China, and has been introduced to regions like the Southwestern USA, South Africa, and Australia [1] [4].
Within P. harmala, deoxypeganine is not uniformly distributed. Quantitative analyses reveal its highest concentrations occur in immature fruits and green capsules. This contrasts with the distribution of other major alkaloids: peganine (vasicine) is found abundantly in flowers and leaves, while peganine glycoside accumulates predominantly in dry seeds (reaching up to 3.9% w/w). Roots and stems generally contain lower concentrations of quinazoline alkaloids overall [1]. This specific accumulation pattern in developing fruits might indicate a role in plant defense during reproduction.
Table 3: Distribution of Major Quinazoline Alkaloids in Peganum harmala
Plant Part | Deoxypeganine | Peganine (Vasicine) | Peganine Glycoside |
---|---|---|---|
Dry Seeds | Low | High (Up to 1% w/w) | Very High (Up to 3.9% w/w) |
Immature/Green Fruits | High | High | Low |
Flowers | Low | High | Low |
Leaves | Low | High | Low |
Roots | Low/Trace | Low | Low |
Stems | Low/Trace | Low | Low |
The biosynthetic pathway leading to deoxypeganine and related quinazoline alkaloids in P. harmala remains incompletely elucidated but is believed to share initial steps with other plant alkaloid pathways. Current understanding proposes:
The co-occurrence of deoxypeganine with β-carboline alkaloids (like harmine and harmaline) in P. harmala seeds is significant, as these compound classes contribute synergistically or independently to the plant's overall pharmacological and toxicological profile. However, research indicates that unlike the β-carbolines, deoxypeganine does not significantly contribute to the potent monoamine oxidase (MAO) inhibitory activity of P. harmala extracts [1] [4].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2